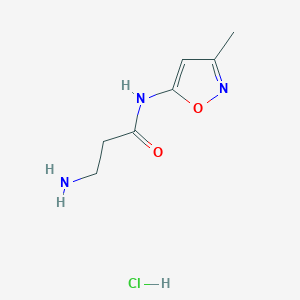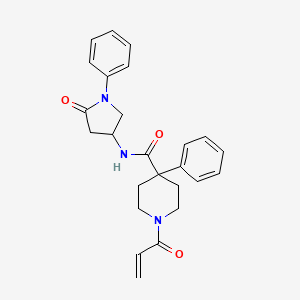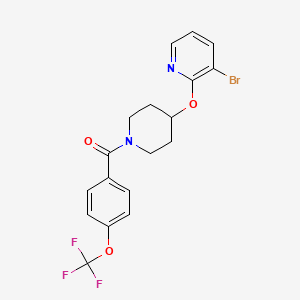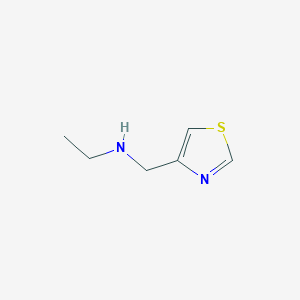
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate is not fully understood, but it is believed to act as a modulator of the dopaminergic system in the brain. It has been shown to increase the levels of dopamine in the nucleus accumbens, a region of the brain that is involved in reward and addiction. Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate also interacts with other neurotransmitter systems, including the opioid and serotonin systems, which may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, which may contribute to its anti-addictive effects. It also increases the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate has also been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, there are also some limitations to its use in lab experiments. It has been shown to have some toxicity in animal models, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for research on Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate. One area of focus is the development of more potent and selective analogs of Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate that may have improved therapeutic properties. Another area of focus is the investigation of the long-term effects of Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate on the brain and other organs. Additionally, more research is needed to fully understand the mechanism of action of Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate and its potential applications in the treatment of pain, addiction, and psychiatric disorders.
Conclusion
In conclusion, Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-addictive effects, and it may also have antidepressant properties. Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate has several advantages for lab experiments, but there are also some limitations to its use. Future research on Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate will focus on the development of more potent and selective analogs, investigation of its long-term effects, and a deeper understanding of its mechanism of action.
Synthesis Methods
The synthesis of Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate involves the reaction of piperidine with benzyl chloroformate, followed by the reaction of the resulting intermediate with m-tolyl isocyanate. The final product is obtained after purification using column chromatography. The synthesis of Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to have analgesic effects in animal models of pain, and it also exhibits anti-addictive properties by reducing the reinforcing effects of drugs of abuse. Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
benzyl 3-[(3-methylphenyl)carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-7-5-11-19(13-16)22-20(24)18-10-6-12-23(14-18)21(25)26-15-17-8-3-2-4-9-17/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHTWYKGASGUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2733276.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2733278.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2733280.png)
![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)



![Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2733294.png)

